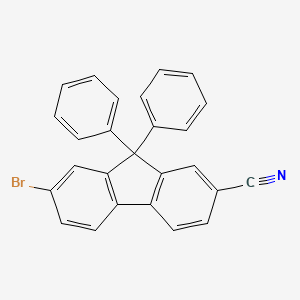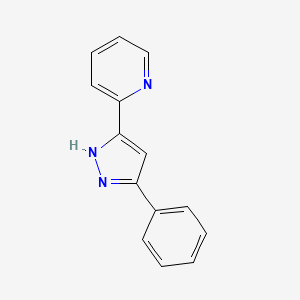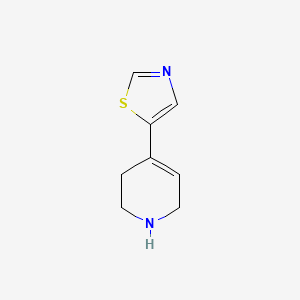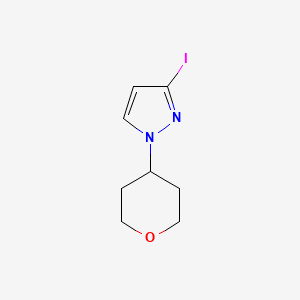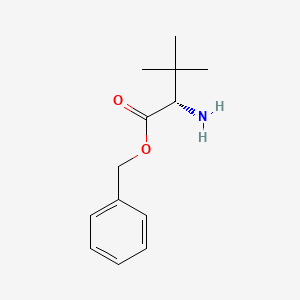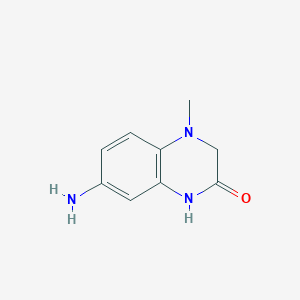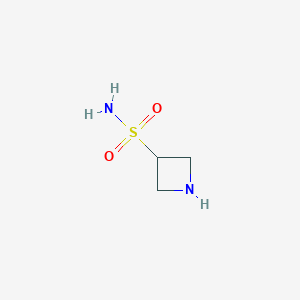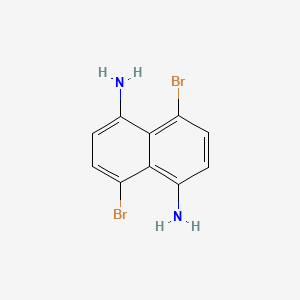
4,8-二溴-1,5-二氨基萘
描述
“4,8-Dibromo-1,5-diaminonaphthalene” is a derivative of diaminonaphthalene, which describes several isomers containing naphthalene substituted with two amine groups (NH2), also called naphthalenediamines . All isomers are white solids that tend to air-oxidize .
Physical And Chemical Properties Analysis
The molecular weight of “4,8-Dibromo-1,5-diaminonaphthalene” is 315.99200 . Other physical and chemical properties such as density, boiling point, and melting point are not available .科学研究应用
电化学研究
电氧化研究
Jackowska 等人 (1996) 的研究调查了 1,5-二氨基萘在乙腈溶液中的电氧化,重点研究了使用旋转圆盘电极的扩散系数和非均相速率常数 (Jackowska、Skompska 和 Przyłuska,1996 年)。
电聚合和光谱电化学研究
Pham 等人 (1998) 的一项研究探讨了 1,5-二氨基萘在不同介质中的电氧化,导致电极上的聚合物薄膜。这项研究利用多重内部反射傅里叶变换红外光谱法深入了解了聚合物的分子结构 (Pham、Oulahyne、Mostefai 和 Chehimi,1998 年)。
电活性与分子结构分析
Jackowska 等人 (1995) 专注于 1,5-二氨基萘在乙腈和水溶液中的电聚合,使用光谱方法确定聚合物的分子结构 (Jackowska、Bukowska 和 Jamkowski,1995 年)。
有机化学与合成
- 有机化学的多样性: Ziarani 等人 (2020) 强调了 1,8-二氨基萘在有机合成中的应用,重点介绍了它在复杂支架形成中的效率。这篇综述详细介绍了它在不同条件和非均相催化剂下的用途 (Ziarani、Mohajer 和 Mali,2020 年)。
未来方向
A paper titled “Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions” discusses the chemical properties of brominated benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazoles) and their potential applications in the field of OLED technologies . This suggests that “4,8-Dibromo-1,5-diaminonaphthalene” and similar compounds could have potential applications in electronics and photonics.
属性
IUPAC Name |
4,8-dibromonaphthalene-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNGCQDXNCWJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1N)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


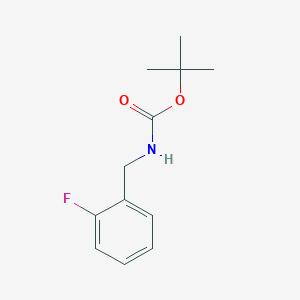
![(R)-55'66'77'88'-Octahydro-33'-bis([11':3'1''-terphenyl]-5'-yl)-[11'-binaphthalene]-22'-diol](/img/structure/B3242931.png)
